Prezatide copper

Beschreibung

Eigenschaften

IUPAC Name |

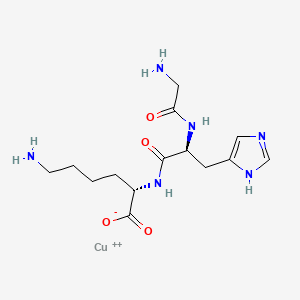

copper;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWIFMYRRCMYMN-ACMTZBLWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23CuN6O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237492 | |

| Record name | Prezatide copper | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89030-95-5 | |

| Record name | Prezatide copper | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089030955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prezatide copper | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14683 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prezatide copper | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

The synthesis involves the direct reaction of acetic acid with copper oxide (CuO) or copper hydroxide (Cu(OH)₂) under controlled conditions:

This exothermic reaction proceeds at 50–150°C, with optimal yields achieved at 100°C.

Table 1: Industrial-Scale Copper Acetate Synthesis Parameters

| Parameter | Specification |

|---|---|

| Reactants | Acetic acid, CuO/Cu(OH)₂, mother liquor |

| Acetic acid concentration | 50–99% (regulated via dilution) |

| Temperature range | 50–150°C |

| Reaction time | 3–5 hours |

| Yield per batch | 1,150 kg copper acetate |

| Mother liquor reuse | 500 kg reused per batch |

| Purity | ≥99% |

Key advantages of this method include minimal side reactions, reduced acetic acid volatility, and a closed-loop system for mother liquor recycling, which lowers production costs by ~40% compared to traditional methods.

GHK-Cu Complexation: Peptide-Chelation Process

The tripeptide GHK is combined with copper acetate in aqueous media to form this compound. While proprietary details are scarce, published protocols highlight critical parameters for optimal chelation.

Chelation Protocol

-

Solution preparation :

-

Reaction conditions :

-

Purification :

Table 2: GHK-Cu Complexation Efficiency

| Parameter | Value |

|---|---|

| GHK solubility | 50 mg/mL (H₂O, pH 7.0) |

| Cu(II) binding constant (log K) | 10.2 ± 0.3 |

| Optimal pH | 7.0–7.4 |

| Final product purity | ≥95% (HPLC) |

Stabilization and Formulation

This compound’s instability in aqueous solutions necessitates stabilization strategies:

-

Heparin binding : GHK’s affinity for heparin (Kd ≈ 10⁻⁶ M) is exploited in gel formulations to localize the complex at wound sites.

-

Antioxidant additives : 0.1% (w/v) ascorbic acid prevents Cu²⁺ reduction to Cu⁺, which can generate reactive oxygen species.

Analytical Characterization

Quality control protocols ensure batch consistency:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kupfer-Prezatide unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Das Kupferion in Kupfer-Prezatide kann auch von seinem +2- in seinen +1-Oxidationszustand reduziert werden.

Substitution: Kupfer-Prezatide kann an Substitutionsreaktionen teilnehmen, bei denen das Kupferion durch andere Metallionen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff.

Reduktion: Reduktionsmittel wie Ascorbinsäure und Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen finden typischerweise in Gegenwart von konkurrierenden Metallionen wie Zink oder Eisen statt.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Kupfer-Prezatide entfaltet seine Wirkung durch verschiedene Mechanismen:

Kollagensynthese: Es erhöht die Synthese und Ablagerung von Typ-I-Kollagen und Glykosaminoglykanen.

Modulation von Matrix-Metalloproteinasen: Kupfer-Prezatide erhöht die Expression von Matrix-Metalloproteinase-2 und Gewebsinhibitoren von Matrix-Metalloproteinasen-1 und -2 und spielt eine Rolle beim Gewebsumbau.

Antioxidative Aktivität: Die Verbindung liefert Kupfer für Superoxiddismutase, ein Enzym, das oxidativen Stress reduziert.

Entzündungshemmende Wirkungen: Kupfer-Prezatide blockiert die Freisetzung von Eisen während einer Verletzung und reduziert so Entzündungen.

Angiogenese: Es erhöht die Angiogenese an Verletzungsstellen und fördert so die Wundheilung.

Wirkmechanismus

Prezatide copper exerts its effects through several mechanisms:

Collagen Synthesis: It increases the synthesis and deposition of type I collagen and glycosaminoglycan.

Matrix Metalloproteinase Modulation: This compound increases the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, playing a role in tissue remodeling.

Antioxidant Activity: The compound supplies copper for superoxide dismutase, an enzyme that reduces oxidative stress.

Anti-inflammatory Effects: This compound blocks the release of iron during injury, reducing inflammation.

Angiogenesis: It increases angiogenesis at injury sites, promoting wound healing.

Vergleich Mit ähnlichen Verbindungen

Palmitoyl Tripeptide-1

Analysis : Palmitoyl Tripeptide-1 lacks copper but incorporates a lipid moiety for enhanced skin penetration. While Prezatide targets copper-dependent pathways, Palmitoyl Tripeptide-1 directly stimulates collagen via growth factor mimicry . Both improve skin quality, but Prezatide offers additional antioxidant and anti-inflammatory benefits .

Palmitoyl Pentapeptide-4 (Matrixyl®)

Analysis : Palmitoyl Pentapeptide-4 is a longer peptide chain without metal coordination. It primarily stimulates extracellular matrix proteins, whereas Prezatide leverages copper’s enzymatic roles for structural protein cross-linking .

Other Metal-Peptide Complexes

- Zinc-L-Carnosine: A zinc-bound dipeptide used for gastrointestinal repair. Unlike Prezatide, it lacks direct collagen-stimulating effects but shares anti-inflammatory properties .

- Iron-Peptide Complexes : Often employed in anemia treatment; iron’s redox activity contrasts with copper’s role in antioxidant defense .

Research and Development Challenges

- Contradictory Clinical Outcomes : Prezatide showed promise in diabetic wound models but was discontinued for diabetic foot ulcer trials due to inconsistent efficacy .

- Stability Limitations : Prezatide requires stringent storage conditions (-20°C) to prevent degradation, whereas palmitoylated peptides exhibit better shelf stability .

Biologische Aktivität

Prezatide copper, also known as GHK-Cu, is a tripeptide composed of glycine, histidine, and lysine that forms a complex with copper ions. This compound has garnered attention for its diverse biological activities, particularly in dermatology and wound healing. The following sections detail its biological mechanisms, applications, and relevant research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

- Collagen Synthesis : It enhances the synthesis and deposition of type I collagen and glycosaminoglycan, crucial components for skin integrity and elasticity .

- Angiogenesis : The compound promotes angiogenesis by activating growth factors such as vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β), facilitating nutrient and oxygen supply to tissues .

- Antioxidant Activity : this compound is believed to provide copper for superoxide dismutase, an enzyme that protects cells from oxidative damage .

- Inflammation Modulation : It inhibits pro-inflammatory cytokines, thereby reducing inflammation and fostering a conducive environment for tissue repair .

Biological Effects

The biological effects of this compound have been extensively studied, particularly in the context of skin health and wound healing. Key findings include:

- Skin Elasticity and Firmness : Clinical studies have reported improvements in skin elasticity, density, and firmness after topical application of GHK-Cu .

- Wound Healing : Research indicates that GHK-Cu accelerates the healing process in various types of wounds by enhancing keratinocyte proliferation and modulating extracellular matrix production .

- Anti-Aging Properties : The compound has shown efficacy in reducing fine lines and wrinkles, as well as improving overall skin appearance by increasing collagen production .

Research Findings

A summary of significant research findings related to the biological activity of this compound is presented in the table below.

| Study Reference | Findings | Application |

|---|---|---|

| Krüger et al. (2018) | Improved collagen production in 70% of women treated with GHK-Cu compared to 50% with vitamin C | Topical application for skin rejuvenation |

| PMC6073405 (2018) | GHK-Cu protected lung tissue from acute lung injury by increasing SOD activity | Potential therapeutic for respiratory conditions |

| DrugBank (2022) | Demonstrated anti-inflammatory properties by blocking iron release during injury | Wound healing applications |

| ChemicalBook (2024) | Promotes synthesis of extracellular matrix components like collagen and elastin | Dermatological applications |

Case Studies

- Topical Application in Aging Skin : A pilot study demonstrated that participants applying GHK-Cu cream twice daily for 12 weeks experienced significant improvements in skin hydration, thickness, and elasticity compared to control groups using standard treatments .

- Wound Healing in Venous Ulcers : A randomized controlled trial highlighted the efficacy of this compound in accelerating healing rates in patients with venous leg ulcers. The study found that treatment with GHK-Cu significantly reduced healing time compared to placebo .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing and characterizing Prezatide Copper?

- Methodology : Utilize high-performance liquid chromatography (HPLC) for purity assessment and X-ray crystallography for structural validation. Pilot studies should test solvent systems (e.g., aqueous vs. organic) and temperature gradients to optimize yield. Include controls with metal-free analogs to distinguish this compound-specific properties .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity?

- Methodology : Adopt cell-based assays (e.g., enzyme-linked immunosorbent assays) with dose-response curves. Validate results using statistical models (e.g., ANOVA) to compare efficacy against placebo or comparator compounds. Ensure replication across multiple cell lines to address biological variability .

Q. What spectroscopic techniques are most reliable for analyzing this compound’s stability under physiological conditions?

- Methodology : Combine UV-Vis spectroscopy for real-time degradation monitoring and nuclear magnetic resonance (NMR) to track structural changes. Use accelerated stability testing (e.g., elevated temperatures) to model long-term stability, referencing ICH guidelines for pharmaceutical compounds .

Advanced Research Questions

Q. How do contradictions arise between in vitro and in vivo efficacy data for this compound, and how can they be resolved?

- Methodology : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability or metabolic clearance disparities. Use animal models with tissue-specific biomarkers to validate mechanisms. Cross-reference in vitro data with proteomic profiles to identify confounding factors (e.g., protein binding) .

Q. What strategies mitigate this compound’s solubility limitations in experimental models?

- Methodology : Explore co-solvent systems (e.g., cyclodextrins) or nanoformulation techniques. Characterize solubility-enhancing effects using dynamic light scattering (DLS) and in vitro permeability assays (e.g., Caco-2 cells). Compare outcomes with unmodified this compound to quantify improvements .

Q. How can researchers apply the PICOT framework to design clinical trials for this compound?

- Methodology :

- P (Population): Define patient subgroups (e.g., age, comorbidities).

- I (Intervention): Standardize dosing regimens and administration routes.

- C (Comparison): Use active comparators (e.g., existing therapeutics) or placebos.

- O (Outcome): Select primary endpoints (e.g., biomarker reduction) and secondary endpoints (e.g., safety).

- T (Time): Specify trial duration and follow-up periods.

- Validate feasibility via pilot studies and systematic reviews of analogous trials .

Q. What computational models are effective for predicting this compound’s molecular interactions?

- Methodology : Employ molecular docking simulations (e.g., AutoDock Vina) to identify binding affinities with target proteins. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-disciplinary collaboration with bioinformatics teams is recommended for model refinement .

Data Analysis and Interpretation

Q. How should researchers address conflicting results in this compound’s mechanism of action studies?

- Methodology : Apply triangulation by combining multiple methods (e.g., CRISPR knockouts, RNA sequencing). Use meta-analysis to aggregate data from independent studies, adjusting for heterogeneity via random-effects models. Publish negative results to reduce publication bias .

Q. What ethical considerations are critical when designing this compound trials involving vulnerable populations?

- Methodology : Follow CONSORT guidelines for informed consent and data transparency. Establish independent ethics review boards to assess risk-benefit ratios. Include post-trial access plans for participants in low-resource settings .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.